molecular formula C18H24ClNO2 B12764655 N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride CAS No. 93081-17-5

N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride

Cat. No.: B12764655
CAS No.: 93081-17-5
M. Wt: 321.8 g/mol
InChI Key: PJTPJYVQXIZYFA-UHFFFAOYSA-N
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Description

N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride is a synthetic amine derivative featuring a 3,4-dimethoxyphenyl group, a phenyl substituent, and a propylamine backbone with a methyl group at the nitrogen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

93081-17-5

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methyl-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-19-16(11-14-7-5-4-6-8-14)12-15-9-10-17(20-2)18(13-15)21-3;/h4-10,13,16,19H,11-12H2,1-3H3;1H

InChI Key

PJTPJYVQXIZYFA-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)CC2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and phenylacetone.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetone in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through a reductive amination process using methylamine and a suitable catalyst.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines, and bases.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and five structurally related molecules:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride C19H25ClNO2 335.87 3,4-dimethoxyphenyl, phenyl, propylamine backbone, N-methyl, HCl salt Hypothetical CNS/cardiovascular activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C17H19NO3 285.34 Benzamide, phenethylamine backbone, 3,4-dimethoxyphenyl Intermediate in synthesis (80% yield)
USP Verapamil Related Compound B RS C26H36N2O4·HCl 477.05 Dual 3,4-dimethoxyphenyl groups, nitrile, isopropyl branch Verapamil synthesis impurity
(2RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propylpentanenitrile C27H34N2O4 450.58 Dual 3,4-dimethoxyphenyl groups, nitrile, branched pentane chain Structural isomer; no reported activity
Vernakalant Hydrochloride C20H31NO4·HCl 385.93 Cyclohexyl-pyrrolidinol core, 3,4-dimethoxyphenethoxy group Antiarrhythmic (atrial fibrillation treatment)
Key Observations:

Backbone Diversity: The target compound’s propylamine backbone contrasts with Rip-B’s phenethylamine and Vernakalant’s cyclohexyl-pyrrolidinol structures. This affects conformational flexibility and receptor interactions. Verapamil-related Compound B and the pentanenitrile analog () feature nitrile groups, which are absent in the target compound. Nitriles increase lipophilicity but may reduce solubility compared to amine hydrochlorides .

Substituent Effects: The 3,4-dimethoxyphenyl group is ubiquitous but varies in position and number. Dual dimethoxyphenyl groups in Verapamil-related compounds enhance π-π stacking but may complicate metabolic clearance .

Pharmacological Implications: Vernakalant’s antiarrhythmic activity arises from its ion channel modulation, linked to its cyclohexyl-pyrrolidinol core. The target compound’s amine hydrochloride may favor different targets, such as adrenergic or serotonin receptors .

Analytical Differentiation:
  • HPLC : Verapamil impurities elute at distinct retention times due to nitrile polarity differences vs. the target’s amine hydrochloride .
  • NMR : The target’s N-methyl and propylamine protons (δ ~2.5–3.5 ppm) differ from Rip-B’s benzamide carbonyl (δ ~167 ppm in <sup>13</sup>C NMR) .

Biological Activity

N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24ClNOC_{18}H_{24}ClNO with a molecular weight of 313.85 g/mol. The compound features a dimethoxyphenyl group, which is significant for its interaction with biological targets.

  • Receptor Interaction : This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive substances suggests that it may influence central nervous system (CNS) pathways.
  • Allosteric Modulation : Preliminary studies indicate that it may act as a positive allosteric modulator at certain receptor sites, enhancing the efficacy of endogenous neurotransmitters without directly activating the receptors itself.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various assays:

  • Serotonin Receptors : It has been shown to enhance the activity of serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychedelic effects .
  • Dopaminergic Activity : The compound may also exhibit dopaminergic activity, suggesting potential applications in treating disorders such as depression and schizophrenia.

In Vivo Studies

In animal models, the compound has demonstrated effects consistent with psychoactive substances:

  • Behavioral Studies : Administration in rodent models has resulted in increased locomotor activity and alterations in sensory perception, indicative of CNS stimulation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Psychedelic Research : In studies evaluating psychedelic-like effects, compounds structurally related to this amine have shown promise in alleviating anxiety and depression symptoms through serotonergic mechanisms .
  • Neuroprotective Effects : Some research indicates that this compound may possess neuroprotective properties against neurodegenerative conditions by modulating oxidative stress pathways.

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
Serotonin Receptor ModulationEnhanced activity at 5-HT2A
Dopaminergic ActivityIncreased locomotion in rodents
Neuroprotective PotentialReduction in oxidative stress markers

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